molecular formula C5H5ClO2 B1608637 2-Butyn-1-yl chloroformate CAS No. 202591-85-3

2-Butyn-1-yl chloroformate

Cat. No. B1608637
M. Wt: 132.54 g/mol
InChI Key: MFKKPMUEGDJJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyn-1-yl chloroformate is a chemical compound with the formula C5H5ClO2 . It has a molecular weight of 132.545 .


Molecular Structure Analysis

The molecular structure of 2-Butyn-1-yl chloroformate consists of a chloroformate group attached to a 2-butyn-1-yl group . The InChI representation of the molecule is InChI=1S/C5H5ClO2/c1-2-3-4-8-5(6)7/h4H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Butyn-1-yl chloroformate are not available, a study suggests that compounds like it may undergo solvolysis, a reaction where the solvent acts as a nucleophile .


Physical And Chemical Properties Analysis

2-Butyn-1-yl chloroformate has a refractive index of 1.452 (lit.) and a boiling point of 156 °C (lit.) . It has a density of 1.169 g/mL at 25 °C (lit.) .

Scientific Research Applications

Reaction Mechanisms

2-Butyn-1-yl chloroformate (1) has been studied for its specific rates of solvolysis. The research by D’Souza et al. (2012) highlights that dual side-by-side addition-elimination and ionization pathways occur in some highly ionizing solvents due to the presence of an electron-donating γ-methyl group in this compound. This study is crucial in understanding the reaction mechanisms of chloroformates, particularly 2-butyn-1-yl chloroformate (D’Souza, Knapp, Fernandez-Bueno, & Kevill, 2012).

Spectroscopic Properties

The vibrational bands of the 2-butyn-1-yl radical, an isomer of C4H5 and structurally similar to the propargyl radical, have been reported by Brown et al. (2020). These findings are significant in astrochemistry and combustion studies, offering insights into the spectroscopic properties of hydrocarbon radicals (Brown, Ellis, Martin, & McCunn, 2020).

Photocatalytic Applications

In environmental science, the photocatalytic degradation of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using TiO2-loaded adsorbent supports has been investigated by Torimoto et al. (1996). This research is pivotal in understanding the effectiveness of various adsorbents in enhancing the rate of mineralization of propyzamide and reducing the concentration of solution-phase intermediates (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Safety And Hazards

2-Butyn-1-yl chloroformate is flammable and corrosive. It should be handled with care to avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition . Non-sparking tools should be used when handling this compound .

properties

IUPAC Name

but-2-ynyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2/c1-2-3-4-8-5(6)7/h4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKKPMUEGDJJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399690
Record name 2-Butyn-1-yl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyn-1-yl chloroformate

CAS RN

202591-85-3
Record name 2-Butyn-1-yl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butyn-1-yl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyn-1-yl chloroformate
Reactant of Route 2
Reactant of Route 2
2-Butyn-1-yl chloroformate
Reactant of Route 3
Reactant of Route 3
2-Butyn-1-yl chloroformate
Reactant of Route 4
Reactant of Route 4
2-Butyn-1-yl chloroformate
Reactant of Route 5
2-Butyn-1-yl chloroformate
Reactant of Route 6
Reactant of Route 6
2-Butyn-1-yl chloroformate

Citations

For This Compound
6
Citations
MJ D'Souza, JA Knapp, GA Fernandez-Bueno… - International Journal of …, 2012 - mdpi.com
… In this study, it is demonstrated that 2-butyn-1-yl chloroformate (1) solvolyzes by dual reaction channels in some of the solvents studied. In 14 solvents the addition-elimination …
Number of citations: 10 www.mdpi.com
S Boryczka, E Bębenek, J Wietrzyk, K Kempińska… - Molecules, 2013 - mdpi.com
… To a mixture of betulin (1, 0.44 g, 1 mmol) and pyridine (2.5 mL) in dry benzene (6 mL) at 0–5 C, a solution of propargyl chloroformate or 2-butyn-1-yl chloroformate or 3-butyn-1-yl …
Number of citations: 91 www.mdpi.com
MJ D'Souza, AF Givens, PA Lorchak… - International Journal of …, 2013 - mdpi.com
… 2-butyn-1-yl chloroformate differs from the propargyl substrate by the presence of an adjoining methyl group on the β-triple bond. For this alkynyl containing compound, the addition-…
Number of citations: 3 www.mdpi.com
HF Motiwala, AM Armaly, JG Cacioppo… - Chemical …, 2022 - ACS Publications
… (136) Chloroformates with more distant π-bonds like 2-butyn-1-yl-chloroformate (133,137) also switched to a unimolecular ionization pathway in the presence of fluorinated alcohols, …
Number of citations: 124 pubs.acs.org
HS Tuli, K Sak, DS Gupta, G Kaur, D Aggarwal… - Plants, 2021 - mdpi.com
… synthesis of new interesting acetylenic derivatives of Betulin by treating a mixture of Betulin and pyridine in dry benzene [26] with propargyl chloroformate (a), 2-butyn-1-yl chloroformate …
Number of citations: 25 www.mdpi.com
MJ D'Souza, DN Kevill - Recent research developments in organic …, 2013 - ncbi.nlm.nih.gov
… When the above mentioned solvolyses of 2-butyn-1-yl chloroformate are analyzed in terms of an extended Grunwald-Winstein equation (Eqn. 4) a good correlation was obtained (Table …
Number of citations: 10 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.